4-Methoxyquinoline
Overview
Description
4-Methoxyquinoline is an organic compound with the chemical formula C10H9NO . It is a nitrogen-based heterocyclic aromatic compound .
Synthesis Analysis
Quinolines can be synthesized from α,β-unsaturated aldehydes . The Vilsmeier–Haack reaction has been used to synthesize 2-Chloro-7-fluoroquinoline-3-carbaldehydes . The chlorine in the fluoroquinoline-3-carbaldehyde can be replaced with various nucleophiles . The aldehyde functional group can also be converted to carboxylic acid and imine groups using an oxidizing agent and various amines .Molecular Structure Analysis
The molecular weight of 4-Methoxyquinoline is 159.1846 . The IUPAC Standard InChI is InChI=1S/C10H9NO/c1-12-10-6-7-11-9-5-3-2-4-8(9)10/h2-7H,1H3 .Chemical Reactions Analysis
Quinolines undergo nucleophilic and electrophilic substitution reactions . They can be prepared from α,β-unsaturated aldehydes . The Vilsmeier–Haack reaction has been used to synthesize 2-Chloro-7-fluoroquinoline-3-carbaldehydes . The chlorine in the fluoroquinoline-3-carbaldehyde can be replaced with various nucleophiles . The aldehyde functional group can also be converted to carboxylic acid and imine groups using an oxidizing agent and various amines .Physical And Chemical Properties Analysis
4-Methoxyquinoline has a molecular weight of 159.1846 . The IUPAC Standard InChI is InChI=1S/C10H9NO/c1-12-10-6-7-11-9-5-3-2-4-8(9)10/h2-7H,1H3 . More detailed physical and chemical properties such as phase change data, mass spectrum, and gas chromatography data are available from NIST .Scientific Research Applications
Synthesis and Chemical Properties
- Synthesis of Derivatives : 4-Methoxyquinoline derivatives, such as 4-Chloro-8-methoxyquinoline, have been synthesized through various chemical reactions. These derivatives are often characterized using NMR and MS techniques to confirm their structure (Jiang Jia-mei, 2010).
Biological and Medical Research
- Antiproliferative Activity : Research on 5-amino-6-methoxyquinoline derivatives has shown significant antiproliferative activity against various cancer cell lines. These compounds have been studied for their potential as tubulin polymerization inhibitors (Hsueh-Yun Lee et al., 2011).
- Chemosensor Applications : 5-Chloro-8-methoxyquinoline appended diaza-18-crown-6 has been characterized as a chemosensor for cadmium, showing potential for measuring Cd2+ concentrations in waste effluents and food products (L. Prodi et al., 2001).
- Antimicrobial and Antifungal Properties : The novel compound 4-chloro-8-methoxyquinoline-2(1H)-one has been synthesized and evaluated for antimicrobial activities against bacterial and fungal strains. It has shown promising results as an effective antimicrobial agent (S. Murugavel et al., 2017).
Environmental and Analytical Applications
- Fluorescence Studies : The absorption and fluorescence spectra of 6-methoxyquinoline have been studied, contributing to our understanding of its photophysical properties. This research helps in understanding the fluorescent behavior of such compounds in different media (S. Schulman et al., 1974).
Drug Development and Pharmacology
- Apoptosis Induction and Anticancer Properties : N-(4-methoxyphenyl)-N,2-dimethylquinazolin-4-amine, a derivative of 4-methoxyquinoline, has been identified as a potent apoptosis inducer and an effective anticancer agent. It has shown high efficacy in breast cancer and other mouse xenograft models (N. Sirisoma et al., 2009).
Advanced Materials and Sensors
- Synthesis for Material Science : Research on the synthesis of 4-brominated and 4-iodinated methoxyquinolines provides key building blocks for the development of new materials, particularly in the field of antibiotics (T. Flagstad et al., 2014).
Safety And Hazards
Future Directions
Quinoline and its derivatives have found applications in medicinal, synthetic organic chemistry as well as in the field of industrial chemistry . There are greater societal expectations that chemists should produce greener and more sustainable chemical processes . Therefore, the development of new methods for the preparation of such fused heterocycles as quinolines and their derivatives and the improvement of existing synthetic methods represents an urgent challenge .
properties
IUPAC Name |
4-methoxyquinoline | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H9NO/c1-12-10-6-7-11-9-5-3-2-4-8(9)10/h2-7H,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RWTCJCUERNMVEZ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=NC2=CC=CC=C21 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H9NO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00334791 | |
Record name | 4-Methoxyquinoline | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00334791 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
159.18 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4-Methoxyquinoline | |
CAS RN |
607-31-8 | |
Record name | 4-Methoxyquinoline | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00334791 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 4-Methoxyquinoline | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods I
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Synthesis routes and methods II
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
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Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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